3-(Benzenesulfonyl)aniline

Overview

Description

3-(Benzenesulfonyl)aniline is an organic compound that features a sulfonamide functional group attached to an aniline. This compound is a powder at room temperature and is known for its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfonyl)aniline typically involves the reaction of aniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzenesulfonyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Hinsberg Reagent: Benzenesulfonyl chloride in the presence of aqueous alkali (NaOH or KOH) is commonly used for the synthesis of sulfonamides.

Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Reducing Agents: Agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products Formed:

Sulfonamides: Primary and secondary amines form sulfonamides, which can be further modified to produce various derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)aniline involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase (hNE), the compound binds to the active site of the enzyme, preventing its catalytic activity. This interaction involves the formation of a covalent acyl-enzyme complex, which is stabilized by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Benzenesulfonic Acid: An organic analog of sulfuric acid, known for its strong acidic properties.

Chlorosulfonic Acid: A strong acid and a reactive sulfonating agent.

Benzenesulfonyl Chloride: An organic analog of chlorosulfonic acid, used in the synthesis of sulfonamides.

Uniqueness: 3-(Benzenesulfonyl)aniline is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as an enzyme inhibitor makes it particularly valuable in medicinal chemistry .

Biological Activity

3-(Benzenesulfonyl)aniline, also known as benzenesulfonyl-3-aniline, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

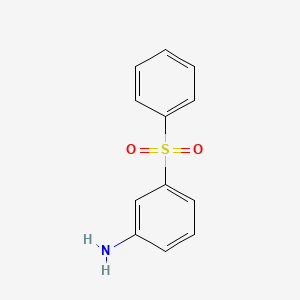

This compound is characterized by the presence of a sulfonamide group attached to an aniline moiety. Its chemical structure can be represented as follows:

This compound is soluble in organic solvents and exhibits a range of biochemical properties that make it suitable for various applications in medicinal chemistry.

Mechanisms of Biological Activity

1. Enzyme Inhibition:

Research indicates that this compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase (CA), an enzyme critical for maintaining acid-base balance in organisms. The inhibition constants (IC50) for CA IX and CA II are reported to be 10.93 nM and 1.55 μM, respectively, indicating a strong selectivity for CA IX over CA II .

2. Anticancer Activity:

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. It induces apoptosis in cancer cell lines such as MDA-MB-231, with studies showing a 22-fold increase in annexin V-FITC positive cells compared to controls . This suggests its potential utility as a chemotherapeutic agent.

3. Antibacterial Properties:

The compound has also been evaluated for its antibacterial activity. It has shown effectiveness against various bacterial strains, potentially by disrupting critical bacterial metabolic processes . This aspect highlights its relevance in the development of new antibacterial agents.

Study on Carbonic Anhydrase Inhibition

A study conducted by researchers focused on the synthesis and evaluation of benzenesulfonamide derivatives, including this compound, demonstrated its potent inhibitory effects on carbonic anhydrases. The findings indicated that these compounds could serve as lead candidates for the development of selective CA inhibitors useful in treating conditions like glaucoma and edema .

Anticancer Mechanism Investigation

Another investigation explored the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blotting techniques to analyze changes in cell cycle progression and apoptosis-related protein expression. Results showed that the compound activates caspase pathways, leading to programmed cell death .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound | Enzyme Inhibition (IC50) | Anticancer Activity | Antibacterial Activity |

|---|---|---|---|

| This compound | CA IX: 10.93 nM | Induces apoptosis | Effective against bacteria |

| Compound A | CA II: 1.55 μM | Moderate | Limited |

| Compound B | CA IX: >20 nM | High | Moderate |

Properties

IUPAC Name |

3-(benzenesulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDWVSUBNRMXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333144 | |

| Record name | 3-(benzenesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26815-49-6 | |

| Record name | 3-(Phenylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26815-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(benzenesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzenesulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.